1-Morpholin-4-ylthiourea
Overview
Description
Synthesis Analysis
The synthesis of 1-Morpholin-4-ylthiourea and similar compounds has been studied in the context of corrosion inhibition . It’s also mentioned that one-step multicomponent reactions are developed as a new greener tool for the synthesis of a variety of compounds that have nitrogen, oxygen, and sulfur atoms . Another study discusses the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Chemical Reactions Analysis
The inhibition effect of 1-Morpholin-4-ylthiourea on the corrosion of mild steel in 0.5 M hydrochloric acid solution has been investigated . The results showed that it is an effective corrosion inhibitor and the inhibition efficiency increases with an increase in the concentration of the inhibitor .Scientific Research Applications
Antitumor Activity
Morpholin-4-ylthiourea has demonstrated antitumor potential. It inhibits tumor cell growth by interfering with critical cellular processes. Researchers have explored its use in cancer therapy due to its ability to target specific pathways involved in tumor progression .
Enzyme Inhibition
This compound acts as an enzyme inhibitor, affecting specific enzymes involved in various biological processes. By modulating enzyme activity, it may contribute to therapeutic interventions or drug development .
Anti-Bacterial and Anti-Fungal Properties
Morpholin-4-ylthiourea exhibits antibacterial and antifungal activities. It could serve as a basis for designing novel antimicrobial agents or as an additive in materials with antimicrobial properties .
Anti-Malarial Potential
Studies have explored the use of morpholin-4-ylthiourea in combating malaria. Its mechanism of action involves disrupting the parasite’s life cycle, making it a promising candidate for antimalarial drug development .
Chemosensors and Molecular Recognition
Researchers have investigated morpholin-4-ylthiourea as a chemosensor—a molecule that detects specific analytes. Its ability to selectively bind to certain substances makes it valuable in molecular recognition studies .
Materials Science and Coordination Complexes
Beyond its biological applications, morpholin-4-ylthiourea plays a role in materials science. It contributes to the development of flame retardants, thermal stabilizers, and antioxidants. Additionally, coordination complexes formed with this ligand have been studied for their unique properties .
Mechanism of Action
Target of Action
It’s known that this compound is a mannich base . Mannich bases are known to interact with various biological targets, depending on their structure and the presence of functional groups .
Mode of Action
It’s known that mannich bases can interact with their targets through various mechanisms, often involving the formation of coordinate bonds between the vacant d-orbitals of the target and the lone pair electrons present on nitrogen, sulfur, and oxygen atoms .
Biochemical Pathways
Mannich bases are known to interact with various biochemical pathways depending on their structure and the presence of functional groups .
Result of Action
1-Morpholin-4-ylthiourea has been studied for its corrosion inhibition properties. It has been found to be an effective corrosion inhibitor for mild steel in a 0.5 M hydrochloric acid solution. The inhibition efficiency increases with an increase in the concentration of the inhibitor .
Action Environment
The action of 1-Morpholin-4-ylthiourea as a corrosion inhibitor is influenced by environmental factors such as temperature and the concentration of the inhibitor. Studies have shown that the inhibition efficiency increases up to 323 K and decreases beyond this temperature due to the desorption of the inhibitor .
Future Directions
properties
IUPAC Name |
morpholin-4-ylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3OS/c6-5(10)7-8-1-3-9-4-2-8/h1-4H2,(H3,6,7,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZBKMFCDGFAFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-ylthiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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